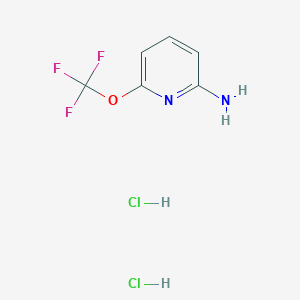

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

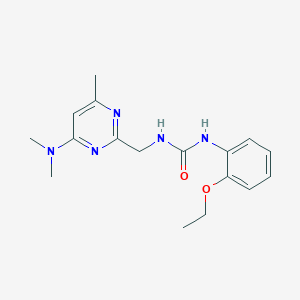

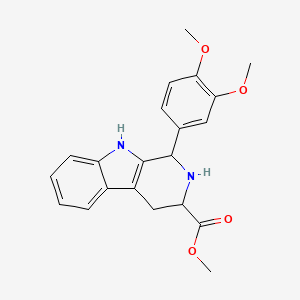

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H7Cl2F3N2O . It has a molecular weight of 251.03 . The compound is typically stored at 4°C and is available in liquid form .

Molecular Structure Analysis

The InChI code for 6-(Trifluoromethoxy)pyridin-2-amine is 1S/C6H5F3N2O/c7-6(8,9)12-5-3-1-2-4(10)11-5/h1-3H,(H2,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications

Synthesis and Characterization

The chemical compound 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is used as a precursor in the synthesis of complex molecules and materials. Its derivatives play a crucial role in the development of prosthetic groups for radiolabeling peptides in positron emission tomography (PET) imaging, aiding in nuclear medicine advancements. For example, N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a related compound, is synthesized for the preparation of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate, a prosthetic group used to radiolabel peptides for PET imaging, highlighting the critical role of such compounds in medical diagnostics (Davis & Fettinger, 2018).

Coordination Chemistry

In coordination chemistry, derivatives of this compound are utilized for the synthesis of novel metal complexes. These complexes are investigated for their potential applications in areas such as catalysis, optical materials, and molecular sensing. The ability to form stable, coordinatively unsaturated metal complexes makes these derivatives valuable ligands in the synthesis of metal-organic frameworks (MOFs), which are explored for gas storage, separation technologies, and catalysis. Studies demonstrate the synthesis of ferrocene-containing pyridylamine ligands and their ruthenium(II) complexes, indicating the electronic communication through hydrogen-bonded amide linkage, which is essential for developing advanced materials with tailored electronic properties (Kojima et al., 2008).

Materials Science

In materials science, the compound and its related derivatives find applications in the development of novel polymeric materials. Hyperbranched polyimides synthesized from triamine monomers and dianhydride monomers demonstrate the compound's versatility in creating materials with specific properties, such as gas separation capabilities. These materials are studied for their potential in industrial applications requiring selective gas permeability and high thermal stability. The synthesis involves creating hyperbranched structures that offer unique properties, such as enhanced solubility and processability, which are crucial for their application in filtration and separation technologies (Fang, Kita, & Okamoto, 2000).

Safety and Hazards

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-1-2-4(10)11-5;;/h1-3H,(H2,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTGNCSQAMNLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)

![2-(2,5-Dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645575.png)

![4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2645580.png)